Chlorphenesin

Overview

Description

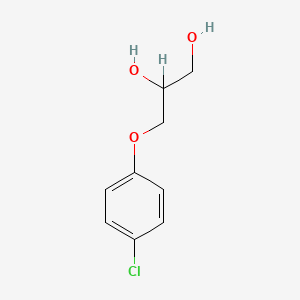

Chlorphenesin is a phenol ether used to treat painful muscular conditions . It works by blocking nerve impulses (or pain sensations) that are sent to your brain . It is used, along with rest and physical therapy, to treat injuries and other painful muscular conditions . Chlorphenesin is not commercially available in the United States .

Synthesis Analysis

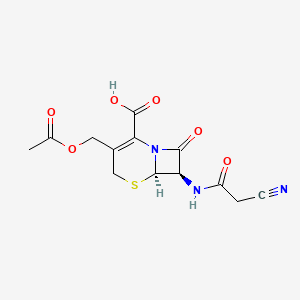

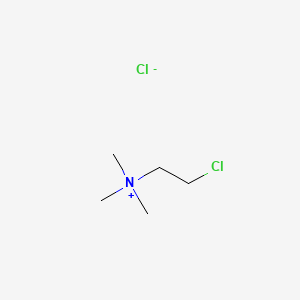

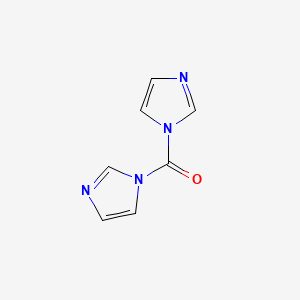

Chlorphenesin is synthesized by condensing equimolar amounts of p-chlorophenol and glycidol in the presence of a tertiary amine or a quaternary ammonium salt as a catalyst .

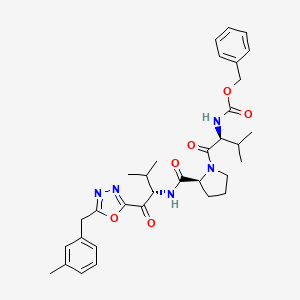

Molecular Structure Analysis

The molecular formula of Chlorphenesin is C9H11ClO3 . The molecular weight is 202.63 . The IUPAC Standard InChI is InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 .

Chemical Reactions Analysis

Chlorphenesin is a preservative that is used as an analytical agent in vivo to determine chemical stability and to maintain the pH of a solution . It has been shown to be stable in human serum at a concentration of 0.1% (w/v) .

Physical And Chemical Properties Analysis

Chlorphenesin exists in the form of white, crystalline powder . It is soluble in 200 parts water and in 5 parts alcohol (95%); soluble in ether; slightly soluble in fixed oils . The melting range is 78°C to 81°C .

Scientific Research Applications

Analgesic Efficacy

Chlorphenesin carbamate, structurally related to mephenesin and a new skeletal muscle relaxant, has been studied for its analgesic efficacy. Trials involving patients with painful conditions associated with muscle spasm, primarily arthritis, reported its effectiveness in relieving pain. A study aimed to determine if chlorphenesin possesses analgesic activity independent of its muscle-relaxant property by evaluating its effects in patients with postepisiotomy pain. The study compared doses of chlorphenesin and its combination with acetylsalicylic acid to a placebo (Bloomfield, Gaffney, & Howett, 1967).

Safety in Cosmetics

Chlorphenesin functions as a biocide in cosmetics, used at concentrations up to 0.32% in rinse-off products and 0.3% in leave-on products. The Cosmetic Ingredient Review Expert Panel noted that chlorphenesin was well absorbed when applied to rat skin; however, an absence of toxicity minimized any safety concern. The Panel concluded that chlorphenesin is safe in the present practices of use and concentration (Johnson et al., 2014).

Emulgel Formulation

A study developed an emulgel formulation of chlorphenesin using hydroxypropylmethyl cellulose and Carbopol 934. The research investigated the influence of gelling agent type and concentration of both the oil phase and emulsifying agent on drug release from the emulgels. The emulgels exhibited higher drug release and antifungal activity than the chlorphenesin powder, suggesting a promising formula for antifungal applications (Mohamed, 2004).

Photodegradation and Ecotoxicity

Chlorphenesin, used as a preservative in cosmetic products, was subject to photolysis experiments in aqueous solution and cream. The study characterized three by-products resulting from the direct UV-visible photodegradation of chlorphenesin. In vitro tests on Vibrio fischeri bacteria showed increased ecotoxicity with increasing irradiation time. This research highlights the environmental impact of chlorphenesin degradation in cosmetic products (Ben Ouaghrem et al., 2021).

Localized Hemolysis in Gel Assay

A study on chlorphenesin's effect on localized hemolysis in gel assay found that chlorphenesin significantly reduced the number of hemolytic plaques. The research suggests chlorphenesin's potential impact on antibody-forming cells and its role in immune responses (Fukui, Berger, Chandlee, & Goldenbaum, 1968).

Antigen-Associated Immunosuppressant

Chlorphenesin, when injected with bacterial antigens, inhibits the antibody response in rabbits. This immunosuppression requires pre-incubation of chlorphenesin and antigen, indicating its role as an antigen-associated immunosuppressant. The study provides insights into the mechanism of chlorphenesin's immunosuppressive effects, offering potential applications in immune response modulation (Whang & Neter, 1970).

Antineoplastic Activity

Research on chlorphenesin showed antineoplastic activity in various experimental tumor systems, including virus-induced murine leukemias and several transplantable tumors. The drug's therapeutic activity was most evident in neoplasias with a protracted course, suggesting its potential in enhancing cell-mediated immune responses. Preliminary clinical trials indicate its value in treating squamous cell carcinoma of the skin (Spencer, Runser, Berger, Tarnowski, & Mathé, 1972).

Metabolite Profile Analysis

A study analyzed the urinary metabolite profile of chlorphenesin after dermal application in sunscreen. It identified characteristic urinary metabolites like chlorphenesin glucuronide and sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid. This research aids in distinguishing between chlorphenesin and other compounds in sports drug testing (Rubio et al., 2021).

Antifungal Cream Development

A study aimed to develop an antifungal cream formulation with chlorphenesin for treating fungal infections. The formulation underwent in vitro diffusion and microbiological safety studies, finding it safe and effective for fungal infection treatment (Veena, Kaur, & Kulkarni, 2021).

Mechanism of Action

Target of Action

Chlorphenesin primarily targets the central nervous system (CNS) . It is known to block nerve impulses or pain sensations that are sent to the brain .

Mode of Action

It is known to act in the cns rather than directly on skeletal muscle . It blocks nerve impulses or pain sensations that are sent to the brain . The effects of Chlorphenesin are mainly measured by subjective responses .

Biochemical Pathways

It is known that chlorphenesin acts in the cns

Pharmacokinetics

Chlorphenesin exhibits rapid and complete absorption . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3 to 5 hours .

Result of Action

Chlorphenesin is a muscle relaxant . It blocks nerve impulses or pain sensations that are sent to the brain . This results in a reduction of muscle spasms and relief from associated pain .

Action Environment

The action of Chlorphenesin can be influenced by environmental factors. For instance, photolysis experiments have shown that the overall ecotoxicity of Chlorphenesin increases with increasing irradiation time

Safety and Hazards

properties

IUPAC Name |

3-(4-chlorophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOAEAUPQDYUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049028 | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+01 g/L | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Chlorphenesin | |

CAS RN |

104-29-0 | |

| Record name | Chlorphenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorphenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670DAL4SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86–92, 78 °C | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

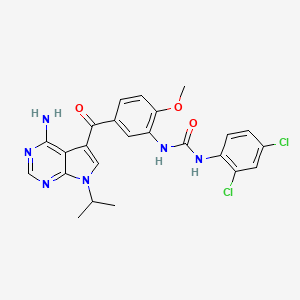

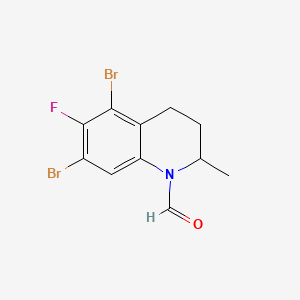

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)

![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)